molecular formula C17H23F3N2O2 B12443010 1-Boc-3-([(4-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine CAS No. 887591-12-0

1-Boc-3-([(4-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine

Cat. No.: B12443010
CAS No.: 887591-12-0
M. Wt: 344.37 g/mol
InChI Key: OIVXEIUEPLVSTB-UHFFFAOYSA-N
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Description

1-Boc-3-([(4-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethyl-phenyl group and a Boc (tert-butoxycarbonyl) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-3-([(4-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl-Phenyl Group:

    Protection with Boc Group: The final step involves the protection of the amino group with a Boc group to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-3-([(4-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl-phenyl group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution can introduce new functional groups.

Scientific Research Applications

1-Boc-3-([(4-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic properties, including its role in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Boc-3-([(4-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine involves its interaction with specific molecular targets. The trifluoromethyl-phenyl group can enhance the compound’s binding affinity to target proteins, while the Boc group provides stability and protection during chemical reactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Boc-3-[(4-fluorophenyl)-amino]-methyl-pyrrolidine
  • 1-Boc-3-[(4-chlorophenyl)-amino]-methyl-pyrrolidine
  • 1-Boc-3-[(4-bromophenyl)-amino]-methyl-pyrrolidine

Uniqueness: 1-Boc-3-([(4-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable scaffold in drug design and development.

Properties

CAS No.

887591-12-0

Molecular Formula

C17H23F3N2O2

Molecular Weight

344.37 g/mol

IUPAC Name

tert-butyl 3-[[4-(trifluoromethyl)anilino]methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H23F3N2O2/c1-16(2,3)24-15(23)22-9-8-12(11-22)10-21-14-6-4-13(5-7-14)17(18,19)20/h4-7,12,21H,8-11H2,1-3H3

InChI Key

OIVXEIUEPLVSTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CNC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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